2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine

Lipophilicity LogP Drug-likeness

This ortho-methoxybenzyl analog delivers a LogP of 2.41 and TPSA of 53.07 Ų, striking a balance between lipophilicity and polarity that is absent in the 2-chloro (LogP 3.06, TPSA 43.84) and unsubstituted benzyl (TPSA 43.84) derivatives. With 4 hydrogen bond acceptors—one extra from the ortho-methoxy oxygen—it enables water-mediated or direct polar contacts unreachable by the simpler analogs. Procure as a mono-substituted probe for systematic SAR, as a hinge-binding scaffold in kinase programs, or as a key intermediate for fused pyrazolo[1,5-a]pyrimidine libraries. Also available as a regioisomeric pair (para-methoxy CAS 949556-61-0) to isolate geometric contributions. Standard purity ≥98% across major suppliers; shipped under ambient conditions with CoA.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
CAS No. 957313-20-1
Cat. No. B3175495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine
CAS957313-20-1
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)N)CC2=CC=CC=C2OC
InChIInChI=1S/C12H15N3O/c1-9-7-12(13)15(14-9)8-10-5-3-4-6-11(10)16-2/h3-7H,8,13H2,1-2H3
InChIKeyJAHFKQSEHNXHST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine (CAS 957313-20-1): Chemical Identity, Physicochemical Profile, and Procurement Baseline


2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine (CAS 957313-20-1) is a disubstituted 5-aminopyrazole bearing a 2-methoxybenzyl group at the N1 position and a methyl group at the C3 position of the pyrazole ring . It belongs to the aminopyrazole class, a privileged scaffold in medicinal chemistry widely explored for kinase inhibition, anti-inflammatory, and anticancer programs [1]. The compound is cataloged as a research building block and screening compound by multiple international suppliers including Fluorochem (SKU F058280, purity >95%), Santa Cruz Biotechnology (sc-304781), ChemScene (CS-0363362, purity 98%), and Leyan (purity 98%), with documented storage recommendations of sealed, dry conditions at 2–8 °C . Its computed physicochemical parameters—LogP 2.41, topological polar surface area (TPSA) 53.07 Ų, and predicted pKa 4.42—position it as a moderately lipophilic, weakly basic primary amine with one hydrogen bond donor and four hydrogen bond acceptors .

Why Generic Substitution Fails for 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine: Regioisomeric and Substituent-Dependent Differentiation from In-Class Analogs


Within the N-benzyl-5-methyl-2H-pyrazol-3-ylamine series, the identity and position of the phenyl ring substituent dictate measurable shifts in lipophilicity, hydrogen-bonding capacity, and steric environment that directly impact molecular recognition and physicochemical behavior [1]. The ortho-methoxy group on the target compound introduces an intramolecular hydrogen bond acceptor adjacent to the benzylic linker that is absent in the unsubstituted benzyl analog (CAS 1134-82-3) and geometrically distinct from the para-methoxy regioisomer (CAS 949556-61-0) . This substitution pattern produces a LogP of 2.41 and TPSA of 53.07 Ų—values that differ materially from the 2-chloro analog (LogP 3.06, TPSA 43.84) and the parent benzyl compound (LogP 1.51–2.40, TPSA 43.84) when computed under consistent methodology [2][3]. Such differences alter predicted membrane permeability, solubility class, and protein binding surface complementarity, rendering direct replacement of one N-benzyl analog with another scientifically unjustified without re-validation of the specific assay or synthetic pathway. The quantitative evidence below establishes these measurable differentiation dimensions.

Quantitative Differentiation Evidence for 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine Versus Closest Analogs


Lipophilicity (LogP) Differentiation: Ortho-Methoxybenzyl vs. Unsubstituted Benzyl and Para-Chloro Analogs

The ortho-methoxybenzyl substituent on the target compound confers a computed LogP of 2.41, which is 0.90 log units higher than the unsubstituted benzyl analog (LogP 1.51 by Chembase methodology) and 0.65 log units lower than the 2-chlorobenzyl analog (LogP 3.06) [1][2]. This positions the target compound in a moderate lipophilicity window (LogP 2–3) that is empirically associated with balanced aqueous solubility and passive membrane permeability, whereas the 2-chloro analog exceeds LogP 3 and the parent benzyl analog falls below LogP 2 by certain computational methods [3].

Lipophilicity LogP Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Differentiation: Impact of Ortho-Methoxy vs. Chloro and Unsubstituted Benzyl Groups

The target compound possesses a computed TPSA of 53.07 Ų, which is 9.23 Ų (21%) higher than both the unsubstituted benzyl analog (TPSA 43.84 Ų) and the 2-chlorobenzyl analog (TPSA 43.84 Ų) [1]. This difference arises from the additional oxygen atom in the ortho-methoxy group acting as a hydrogen bond acceptor. The TPSA value of 53.07 Ų places the compound closer to the empirically derived threshold of <60 Ų associated with favorable oral absorption, while the additional polar surface area relative to the chloro and unsubstituted analogs predicts altered blood–brain barrier penetration potential and solubility characteristics in aqueous assay media [2].

TPSA Polar surface area Hydrogen bonding Oral bioavailability

Predicted Ionization Behavior (pKa) Comparison: Basicity of the 5-Aminopyrazole Core Across Benzyl Substitution Patterns

The predicted pKa of the target compound is 4.42 ± 0.10, which is nearly identical to that of the unsubstituted benzyl analog (pKa 4.40 ± 0.10) and consistent with the class-level behavior of 5-amino-1-benzylpyrazoles . However, the ortho-methoxy group introduces an additional Lewis basic site (the methoxy oxygen, predicted pKa of conjugate acid ≈ −2 to −4) that can participate in hydrogen bonding or metal chelation in ways unavailable to the chloro- and unsubstituted analogs [1]. The target compound's conjugate acid pKa of ~4.4 means that at physiological pH 7.4, >99.9% of the amine exists in the neutral free-base form, while at pH <3, protonation occurs, enabling differential extraction and salt formation strategies distinct from analogs with electron-withdrawing substituents that further suppress basicity [2].

pKa Ionization state Solubility-pH profile Salt formation

Supplier-Documented Purity and Storage Specification Differentiation: Batch-to-Batch Reproducibility Parameters

The target compound is available from multiple independent suppliers with documented purity specifications that enable cross-validation: Fluorochem (>95%), ChemScene (98%), and Leyan (98%) . The recommended storage condition is sealed, dry, at 2–8 °C (ChemScene), reflecting the compound's stability profile as a primary aromatic amine susceptible to oxidation . In contrast, the unsubstituted benzyl analog (CAS 1134-82-3) is typically shipped and stored at ambient temperature as a solid with a defined melting point of 64–66 °C . The target compound's requirement for refrigerated storage represents a handling differentiation that must be factored into laboratory workflow planning and long-term stability assessment for compound library management.

Purity specification Storage condition Quality control Procurement

Ortho-Methoxy vs. Para-Methoxy Regioisomerism: Conformational and Hydrogen-Bonding Geometry Consequences

The ortho-methoxy substitution in the target compound places the methoxy oxygen in spatial proximity (~2.5–3.5 Å) to the benzylic CH₂ and the pyrazole N1 nitrogen, creating the potential for a stabilizing intramolecular C–H···O or lone-pair···π interaction that is geometrically impossible in the para-methoxy regioisomer (CAS 949556-61-0) . This conformational restriction can influence the presentation of the 5-amino group to biological targets or synthetic coupling partners. While the two regioisomers share identical molecular formula (C₁₂H₁₅N₃O), molecular weight (217.27), and computed LogP (2.41), the ortho isomer is expected to exhibit different rotational freedom around the N1–CH₂–Ph bond (3 rotatable bonds vs. 3 for the para isomer, but with distinct torsional energy profiles) [1].

Regioisomerism Conformational analysis Intramolecular hydrogen bonding Ligand recognition

Predicted Physicochemical Property Vector Differentiation for Compound Library Design and Virtual Screening Triage

The multidimensional physicochemical property vector of the target compound—MW 217.27, LogP 2.41, TPSA 53.07, HBA 4, HBD 1, rotatable bonds 3, predicted aqueous solubility (LogS) approximately −2.5 to −3.0—places it within lead-like chemical space (per the Oprea criteria: MW ≤460, LogP −0.4 to +5.6) but with a distinct fingerprint versus the nearest analogs [1]. The unsubstituted benzyl analog occupies a smaller molecular volume (MW 187.24) and lower TPSA (43.84), while the 2-chloro analog occupies higher LogP space (3.06) with comparable TPSA (43.84). When projected onto common drug-likeness filters (Lipinski, Veber, Oprea), the target compound passes all rule-of-five criteria (MW <500, LogP <5, HBD ≤5, HBA ≤10) and the Veber criterion (TPSA <140, rotatable bonds ≤10), confirming its suitability as a lead-like scaffold for medicinal chemistry optimization [2].

Physicochemical property vector Library design Virtual screening Chemical space

Optimal Research and Industrial Application Scenarios for 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Moderate Lipophilicity and Enhanced Hydrogen-Bond Acceptor Capacity

For kinase inhibitor or GPCR modulator programs where the aminopyrazole core serves as a hinge-binding or orthosteric scaffold, the target compound's LogP of 2.41 and TPSA of 53.07 Ų provide a balanced physicochemical profile that avoids the excessive lipophilicity (LogP 3.06) of the 2-chlorobenzyl analog while offering one additional hydrogen bond acceptor (HBA = 4) compared to both the unsubstituted benzyl and chlorobenzyl analogs (HBA = 3) [1]. This additional HBA capacity, contributed by the ortho-methoxy oxygen, can engage in water-mediated or direct polar contacts with target protein residues that are inaccessible to the simpler analogs. Structure–activity relationship (SAR) studies requiring systematic variation of benzyl substitution while maintaining the 5-amino-3-methylpyrazole warhead benefit from the target compound as the ortho-oxygenated representative in a matrix that also includes the 2-chloro, 4-chloro, unsubstituted, and 3,4-dimethoxy variants [2].

Compound Library Procurement for Diversity-Oriented Screening Collections

For high-throughput screening (HTS) library managers and diversity set curators selecting from the Asinex or similar commercial screening collections, the target compound (ASINEX-REAG BAS 06502055) provides a distinct multi-parameter property vector (MW 217, LogP 2.41, TPSA 53, HBA 4, HBD 1, RotB 3) that occupies a specific niche within the N-benzyl-5-aminopyrazole chemical space not covered by the unsubstituted benzyl (MW 187, TPSA 44, HBA 3) or 2-chlorobenzyl (MW 222, LogP 3.06, TPSA 44, HBA 3) analogs . Procuring all three compounds as a mini-series enriches the screening collection with controlled chemical diversity along the lipophilicity, polar surface area, and hydrogen-bonding axes, enabling primary hit triage to identify the optimal substitution pattern for a given target. The documented purity specification of 95–98% across suppliers and the availability of analytical certificates of analysis support compound integrity verification prior to screening .

Regioisomeric Probe for Conformational SAR: Ortho- vs. Para-Methoxybenzyl Comparison in Target Engagement Assays

The target compound and its para-methoxy regioisomer (CAS 949556-61-0) share identical molecular formula, molecular weight, and computed LogP but differ in the spatial orientation of the methoxy oxygen relative to the pyrazole core . This regioisomeric pair constitutes a minimal chemical probe set for interrogating whether the conformational preference imparted by ortho-substitution (potential for intramolecular O···H–C or O···π interactions) translates into differential target engagement, as measured by biochemical IC₅₀, thermal shift (ΔTm), or isothermal titration calorimetry (ITC) [3]. Researchers performing systematic conformational SAR on aminopyrazole-based ligands should procure both regioisomers simultaneously to control for the electronic contribution of the methoxy group while isolating the geometric factor.

Synthetic Methodology Development: 5-Aminopyrazole as a Versatile Building Block for Fused Heterocycle Construction

The 5-aminopyrazole core with an unprotected primary amine serves as a key synthetic intermediate for constructing pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, and related fused heterocyclic systems via condensation with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or nitriles [4][5]. The target compound's ortho-methoxybenzyl substituent provides a protecting-group-free entry point to N1-substituted fused pyrazoles with a defined lipophilicity window. The predicted pKa of 4.42 indicates that the 5-amino group is predominantly unprotonated under typical condensation reaction conditions (pH 5–9), ensuring nucleophilic reactivity comparable to the unsubstituted benzyl analog while offering the additional synthetic handle of the methoxy oxygen for late-stage demethylation to the phenol, if desired .

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